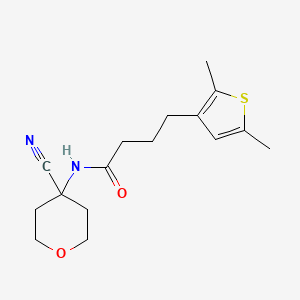

![molecular formula C17H17N5O2 B2557909 1-[4-(甲氧基甲基)-6-氧代-1,6-二氢嘧啶-2-基]-3-萘-1-基胍 CAS No. 489465-44-3](/img/structure/B2557909.png)

1-[4-(甲氧基甲基)-6-氧代-1,6-二氢嘧啶-2-基]-3-萘-1-基胍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

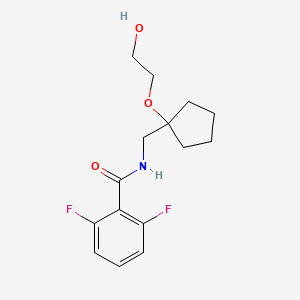

The compound 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine is a pyrimidine derivative that incorporates a naphthalene moiety. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The naphthalene group is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various reactions involving compounds with activated double bonds or halides. For instance, the reaction of hydrazinecarbothioamide with hydrazonoyl halides can yield new thiazole derivatives, while reaction with ethoxymethylene-malononitrile and benzylidenemalononitrile produces respective pyrimidine derivatives . Although the specific synthesis of 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine is not detailed in the provided papers, these methods suggest possible pathways for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. In the case of the compound , the pyrimidine ring is substituted with a methoxymethyl group and linked to a naphthalene ring through a guanidine group. The structure of such compounds is typically confirmed using spectral data and elemental analysis .

Chemical Reactions Analysis

Pyrimidine and its derivatives can undergo a variety of chemical reactions. For example, 1-methylperimidine reacts with alkali metals or their naphthalenides to produce anion radicals or dianions, which can be further converted into different perimidines . These reactions demonstrate the reactivity of pyrimidine derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of a naphthalene moiety can affect the compound's solubility, melting point, and stability. The antimicrobial activity of such compounds, as well as their potential coordination with metal ions to form complexes, is also of interest. Metal complexes of pyrimidine derivatives have been characterized by spectroscopic techniques and show varying degrees of antimicrobial activity . The thermal stability of these compounds can be assessed using thermogravimetry-differential scanning calorimetry (TG-DSC) .

科学研究应用

合成和抗菌活性

Voskienė 等人 (2011) 的一项研究详细介绍了具有针对各种病原体的抗菌活性的单取代和双取代萘二酮的合成。这项研究重点介绍了萘衍生物在解决微生物感染中的化学反应性和潜在的生物医学应用 (Voskienė 等人,2011)。

嘧啶衍生物的合成

Gomha 和 Badrey (2013) 报道了包含萘部分的新噻唑和嘧啶衍生物的合成,这可能与本化合物的结构类似物有关。这些衍生物可能在包括药学和材料科学在内的各个领域产生影响 (Gomha & Badrey, 2013)。

抗哮喘剂合成

Sugahara 等人 (2000) 描述了一种抗哮喘剂的高效合成途径,展示了复杂萘衍生物的药物应用。这强调了此类化合物在药物开发和治疗干预中的潜力 (Sugahara 等人,2000)。

巴比妥酸衍生物中的弱相互作用

Khrustalev 等人 (2008) 的研究探索了巴比妥酸衍生物中的弱相互作用,提出了对具有分子识别系统和新材料设计潜在应用的有机化合物的结构动力学和相互作用机制的见解 (Khrustalev 等人,2008)。

噻唑并[3,2-a]嘧啶衍生物的合成和表征

Nagarajaiah 和 Begum (2015) 合成了噻唑并[3,2-a]嘧啶衍生物并对其进行了表征,为嘧啶基化合物在化学和药物研究中的合成、结构阐明和潜在应用提供了知识 (Nagarajaiah & Begum, 2015)。

属性

IUPAC Name |

2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]-1-naphthalen-1-ylguanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-24-10-12-9-15(23)21-17(19-12)22-16(18)20-14-8-4-6-11-5-2-3-7-13(11)14/h2-9H,10H2,1H3,(H4,18,19,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVIJPJIGQFGFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

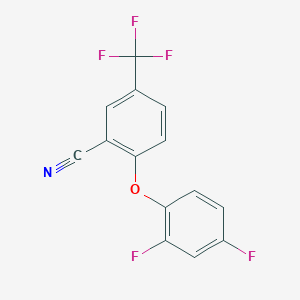

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2557829.png)

![2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2557830.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557836.png)

![2-[[1-(2-Naphthalen-1-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557837.png)

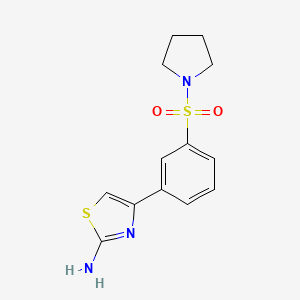

![3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2557841.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2557842.png)

![17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B2557846.png)